Isopropyl (3,5-dimethylphenyl)carbamate
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Overview
Description
Isopropyl (3,5-dimethylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes an isopropyl group attached to a 3,5-dimethylphenyl ring through a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (3,5-dimethylphenyl)carbamate typically involves the reaction of 3,5-dimethylphenyl isocyanate with isopropanol. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows:
3,5-dimethylphenyl isocyanate+isopropanol→isopropyl (3,5-dimethylphenyl)carbamate
The reaction is usually conducted in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate bond. The reaction temperature is maintained at around 50-60°C to optimize the yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and high yield. The use of continuous flow reactors also enhances safety by minimizing the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (3,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Isopropyl (3,5-dimethylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of isopropyl (3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (3,5-dichlorophenyl)carbamate
- Isopropyl (3,5-dimethoxyphenyl)carbamate
- Isopropyl (3,5-dimethylphenyl)urea
Uniqueness
Isopropyl (3,5-dimethylphenyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6622-40-8 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propan-2-yl N-(3,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)15-12(14)13-11-6-9(3)5-10(4)7-11/h5-8H,1-4H3,(H,13,14) |
InChI Key |
YFMZVNFEAZFGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)OC(C)C)C |
Origin of Product |
United States |
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